![molecular formula C27H24N2O3S2 B2524600 3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide CAS No. 954296-10-7](/img/structure/B2524600.png)
3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide
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Overview
Description
The compound is a derivative of thiazole carboxamide . It is part of a novel series of methoxyphenyl thiazole carboxamide derivatives that have been synthesized and evaluated for their cyclooxygenase (COX) suppressant and cytotoxic properties .
Synthesis Analysis
The compound was synthesized as part of a series of methoxyphenyl thiazole carboxamide derivatives . The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis .Molecular Structure Analysis
The molecular structure of the compound was analyzed using various techniques including 1H, 13C-NMR, IR, and HRMS spectrum analysis . Molecular docking studies were conducted to identify the possible binding patterns of these compounds within both COX-1 and COX-2 isozymes .Chemical Reactions Analysis
The compound was evaluated for its selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit . The density functional theory (DFT) analysis was used to evaluate compound chemical reactivity, which was determined by calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using various techniques including 1H, 13C-NMR, IR, and HRMS spectrum analysis . The compound was purified by silica gel column chromatography using n-hexane: ethyl acetate solvent system .Scientific Research Applications
- Findings :
- Findings :
Anti-Inflammatory Activity
Cancer Research
Drug Design and Molecular Docking
Thiazole Derivatives in Medicinal Chemistry
Biophysical Studies
Plant Hormone Research
Safety And Hazards
The cytotoxicity of these compounds was evaluated against three cancer cell lines: Huh7, MCF-7, and HCT116 . Negligible or very weak activities were observed for all of these compounds except compound 2f, which showed moderate activities with IC 50 values of 17.47 and 14.57 µM against Huh7 and HCT116 cancer cell lines, respectively .
Future Directions
The current work aimed to synthesize a novel series of methoxyphenyl thiazole carboxamide derivatives and evaluate their activities on COX enzymes and their cytotoxicity on cancer cell lines . Future studies may focus on further optimizing these compounds to enhance their selectivity and potency against COX enzymes .
properties
IUPAC Name |
3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-6,7-dihydro-5H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S2/c1-32-22-15-9-8-14-20(22)23-21(25(30)28-19-12-6-3-7-13-19)17-33-26-24(23)34-27(31)29(26)16-18-10-4-2-5-11-18/h2-15,21,23H,16-17H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWFGVJGKXXAOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(CSC3=C2SC(=O)N3CC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide |
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